molecular formula C26H21ClNO4P B14541824 [(4-Cyanophenyl)methyl](triphenyl)phosphanium perchlorate CAS No. 62173-40-4

[(4-Cyanophenyl)methyl](triphenyl)phosphanium perchlorate

Cat. No.: B14541824
CAS No.: 62173-40-4
M. Wt: 477.9 g/mol
InChI Key: XVPRHMLVZUOUPY-UHFFFAOYSA-M
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Description

(4-Cyanophenyl)methylphosphanium perchlorate is a chemical compound with the molecular formula C26H20ClNO4P. It is a phosphonium salt, which is often used in various chemical reactions and research applications due to its unique properties. The compound is characterized by the presence of a cyanophenyl group attached to a triphenylphosphanium moiety, with perchlorate as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanophenyl)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable cyanophenylmethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of (4-Cyanophenyl)methylphosphanium perchlorate may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

(4-Cyanophenyl)methylphosphanium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different phosphine derivatives.

    Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the cyanophenyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions typically result in the formation of new phosphonium salts with different functional groups .

Scientific Research Applications

(4-Cyanophenyl)methylphosphanium perchlorate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Cyanophenyl)methylphosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with various metal ions and participate in redox reactions. The cyanophenyl group can also interact with biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyanophenyl)methylphosphanium perchlorate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research applications where other phosphonium salts may not be suitable .

Properties

CAS No.

62173-40-4

Molecular Formula

C26H21ClNO4P

Molecular Weight

477.9 g/mol

IUPAC Name

(4-cyanophenyl)methyl-triphenylphosphanium;perchlorate

InChI

InChI=1S/C26H21NP.ClHO4/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;2-1(3,4)5/h1-19H,21H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

XVPRHMLVZUOUPY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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